- Synthetic analogs of natural isoflavones, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1984, 50(12), 1301-6

Cas no 96644-05-2 (3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one)

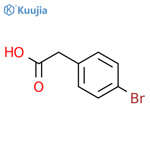

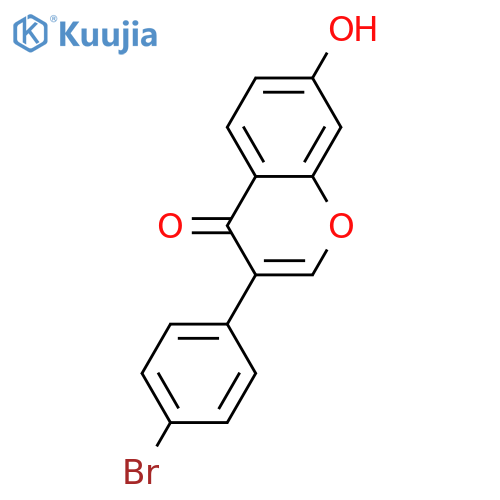

96644-05-2 structure

Nombre del producto:3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Número CAS:96644-05-2

MF:C15H9BrO3

Megavatios:317.134163618088

MDL:MFCD01235529

CID:751358

PubChem ID:5398367

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Propiedades químicas y físicas

Nombre e identificación

-

- 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-hydroxy-

- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one(SALTDATA: FREE)

- 3-(4-bromophenyl)-7-hydroxychromen-4-one

- 4'-bromo-7-hydroxylisoflavone

- 7-hydroxy-4'-bromoisoflavone

- 3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one (ACI)

- SR-01000417044

- 3-(4-bromophenyl)-7-hydroxy-chromen-4-one

- MFCD01235529

- NGCRKXKWFTUSKG-UHFFFAOYSA-N

- AS-42777

- DTXSID70419862

- EU-0036551

- AKOS BBS-00006060

- CS-0268094

- 96644-05-2

- WDA64405

- IDI1_008641

- SR-01000417044-1

- Z57604386

- F0196-0669

- HMS1413D04

- IFLab1_000422

- VU0088448-2

- AKOS000270915

- SY237384

- DS-013830

- BBL034809

- 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one

- STK888283

- SCHEMBL2549643

- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

-

- MDL: MFCD01235529

- Renchi: 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H

- Clave inchi: NGCRKXKWFTUSKG-UHFFFAOYSA-N

- Sonrisas: O=C1C2C(=CC(=CC=2)O)OC=C1C1C=CC(Br)=CC=1

Atributos calculados

- Calidad precisa: 315.97400

- Masa isotópica única: 315.97351g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 1

- Complejidad: 385

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 46.5Ų

- Xlogp3: 3.5

Propiedades experimentales

- PSA: 50.44000

- Logp: 3.92810

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Información de Seguridad

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Datos Aduaneros

- Código HS:2914700090

- Datos Aduaneros:

China Customs Code:

2914700090Overview:

2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16235-250mg |

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 95% | 250mg |

¥842.0 | 2024-07-18 | |

| Life Chemicals | F0196-0669-1mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0196-0669-20μmol |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0196-0669-25mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0196-0669-30mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| TRC | B699886-1mg |

3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one |

96644-05-2 | 1mg |

$ 190.00 | 2023-04-18 | ||

| Alichem | A019125192-1g |

3-(4-Bromophenyl)-7-hydroxy-4h-chromen-4-one |

96644-05-2 | 95% | 1g |

$347.00 | 2023-08-31 | |

| Life Chemicals | F0196-0669-4mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1190846-1g |

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 95% | 1g |

$385 | 2024-07-20 | |

| Life Chemicals | F0196-0669-5mg |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |

96644-05-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide ; 1 h, 50 - 55 °C; 1.5 h, 75 - 80 °C

Referencia

- Synthesis, anisotropic behavior and structural changes in some para-substituted isoflavones: 4'-substituted-7-(4''-decyloxybenzoyloxy)-4H-1-benzopyran-4-ones, Phase Transitions, 2011, 84(3), 256-268

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate ; 55 °C

1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C

1.3 Solvents: Water ; cooled

1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C

1.3 Solvents: Water ; cooled

Referencia

- Synthesis and structural study on heterocyclic compounds 7-decanoyloxy-3-(4'-substituted phenyl)-4H-1-benzopyran-4-ones: Crystal structure of 7-decanoyloxy-3-(4'-methylphenyl)-4H-1-benzopyran-4-one, Journal of Molecular Structure, 2010, 967(1-3), 25-33

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate ; 90 min, rt → 85 °C; 85 °C → 10 °C

1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux

1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux

Referencia

- "One pot" synthesis of isoflavone, Jiangsu Huagong, 2007, 35(2), 38-39

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C; 80 °C → rt

1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C

1.3 Solvents: Methanol ; 30 min, 50 °C

1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C

1.3 Solvents: Methanol ; 30 min, 50 °C

Referencia

- Compounds useful for the inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2) and modulating alcohol consumption, dependence and abuse, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: (T-4)-Tribromo[1,1′-oxybis[ethane]]boron ; 4 h, 85 °C; 85 °C → 0 °C

1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux

1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux

Referencia

- Synthesis of diaminobutoxy-substituted isoflavonoids and derivatives as mitochondrial complex I inhibitors for cancer treatment, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate ; rt → 110 °C; 110 °C → rt

1.2 Solvents: Dimethylformamide ; 20 min, rt

1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C

1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C

1.2 Solvents: Dimethylformamide ; 20 min, rt

1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C

1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C

Referencia

- Antiinflammatory isoflavones and analogues, United States, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triethyl orthoformate Catalysts: Piperidine Solvents: Pyridine

Referencia

- Chemistry of isoflavone heteroanalogs. 10. Synthesis of pyrimidines by recyclization of isoflavones and their heteroanalogs, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (11), 1542-50

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate ; 55 °C

1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C

1.3 Solvents: Water ; cooled

1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C

1.3 Solvents: Water ; cooled

Referencia

- Synthesis, thermal stabilities, and anisotropic properties of some new isoflavone-based esters 7-decanoyloxy-3-(4'-substitutedphenyl)-4H-1-benzopyran-4-ones, Liquid Crystals, 2008, 35(3), 315-323

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate ; 2 h, rt → 110 °C; 110 °C → rt

1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C

1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C

Referencia

- Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imaging, Chemical Communications (Cambridge, 2015, 51(5), 881-884

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 90 min, rt → 85 °C; 30 min, 90 °C

1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt

1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt

Referencia

- Preparation of 3,4-diarylpyrazoles as inhibitors of heat shock protein 90 (HSP90) and their use in the therapy of cancer, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

Referencia

- Anti-viral compounds that activate the RIG-I pathway and innate immunity, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 1 h, 55 °C; 24 h, 80 °C

Referencia

- Synthesis of structurally diverse biflavonoids, Tetrahedron, 2018, 74(38), 5089-5101

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate ; 4 h, 70 - 75 °C

1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C

1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C

Referencia

- New para-substituted non-symmetric isoflavones for their fast photo-switching ability: Synthesis and their liquid crystal characterization, Spectrochimica Acta, 2015, (2015), 1115-1122

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Pyridine , Piperidine Solvents: Pyridine , Triethyl orthoformate

Referencia

- Synthesis of analogs of natural isoflavones via 2,4-dihydroxydeoxybenzoins, Khimiya Prirodnykh Soedinenii, 1985, (6), 781-4

Métodos de producción 16

Condiciones de reacción

1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; rt; rt → 50 °C

1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C

1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C

Referencia

- Novel Daidzein Analogs and Their in Vitro Anti-Influenza Activities, Chemistry & Biodiversity, 2015, 12(4), 685-696

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C

1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C

1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C

Referencia

- Synthesis of daidzin analogues as potential agents for alcohol abuse, Bioorganic & Medicinal Chemistry, 2003, 11(18), 4069-4081

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide

Referencia

- Studies on synthesis and antitumor activities of soybean isoflavones and their derivatives, Yaoxue Xuebao, 2000, 35(8), 583-586

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Raw materials

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Preparation Products

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Literatura relevante

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96644-05-2)3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Pureza:99%

Cantidad:1g

Precio ($):340.0